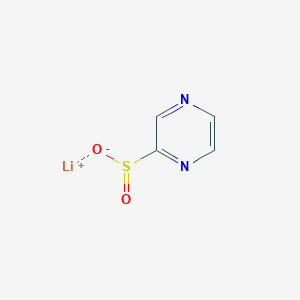

Lithium pyrazine-2-sulfinate

説明

ピラジン-2-スルフィン酸リチウムは、その独特の化学的性質により、さまざまな科学分野で注目を集めている有機硫黄化合物です。この化合物は、リチウムイオンと、2位にスルフィン酸基で置換されたピラジン環の存在を特徴としています。

特性

分子式 |

C4H3LiN2O2S |

|---|---|

分子量 |

150.1 g/mol |

IUPAC名 |

lithium;pyrazine-2-sulfinate |

InChI |

InChI=1S/C4H4N2O2S.Li/c7-9(8)4-3-5-1-2-6-4;/h1-3H,(H,7,8);/q;+1/p-1 |

InChIキー |

GVKQQIFFKJQAGM-UHFFFAOYSA-M |

正規SMILES |

[Li+].C1=CN=C(C=N1)S(=O)[O-] |

製品の起源 |

United States |

準備方法

合成経路と反応条件: ピラジン-2-スルフィン酸リチウムの合成は、通常、ピラジン-2-スルフィン酸とリチウム塩基との反応を含みます。一般的な方法の1つは、ピラジン-2-スルフィン酸を水性媒体中で水酸化リチウムで中和し、続いて結晶化して目的の生成物を得ることです。この反応は次のように表すことができます:[ \text{ピラジン-2-スルフィン酸} + \text{LiOH} \rightarrow \text{ピラジン-2-スルフィン酸リチウム} + \text{H}2\text{O} ]

工業的生産方法: ピラジン-2-スルフィン酸リチウムの工業的生産には、同様の中和反応を用いた大規模合成が関与する場合があります。このプロセスは、高収率と高純度を実現するために最適化されており、多くの場合、連続フロー反応器と自動結晶化技術が採用されて、製品の品質が一定に保たれています。

化学反応の分析

Nucleophilic Cross-Coupling Reactions

Lithium pyrazine-2-sulfinate participates in palladium-catalyzed desulfinative cross-coupling with aryl halides. This reaction proceeds through:

-

Oxidative Addition : Pd(0) inserts into the aryl halide bond.

-

Transmetalation : The sulfinate transfers to Pd via a chelated intermediate.

-

SO₂ Extrusion : Rate-limiting step for heterocyclic sulfinates, forming a biaryl product .

Key Mechanistic Insights :

-

Pyrazine sulfinates form stable κ²-N,O-chelated Pd complexes, slowing SO₂ release compared to carbocyclic analogs .

-

Potassium carbonate acts as a dual-function additive: removes SO₂ and accelerates transmetalation via K⁺ coordination .

| Reaction Parameter | Carbocyclic Sulfinate | Pyrazine-2-Sulfinate |

|---|---|---|

| Resting State Intermediate | Pd-aryl bromide | Pd-κ²-N,O complex |

| Turnover-Limiting Step | Transmetalation | SO₂ Extrusion |

| Rate at 90°C (t₁/₂) | <2 min | >20 min |

Substitution Reactions

Pyrazine sulfinates engage in tele-substitution under specific conditions, influenced by:

-

Nucleophile Hardness : Hard nucleophiles favor ipso-substitution; soft nucleophiles promote tele-substitution .

-

Solvent Polarity : Low-polarity solvents (e.g., toluene) enhance tele-substitution yields .

Example :

-

5-Halogenated pyrazines react with amines to form tele-products when using bulky halogens (Br, I) and nonpolar solvents .

Oxidation and Reduction

-

Oxidation : Sulfinate groups (-SO₂⁻) oxidize to sulfonates (-SO₃⁻) using H₂O₂ or KMnO₄.

Reaction Conditions :

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | H₂O₂ (30%), RT, 2 hr | Pyrazine sulfonate |

| Reduction | LiAlH₄, THF, reflux, 4 hr | Pyrazine thiol |

Stability and Handling

科学的研究の応用

ピラジン-2-スルフィン酸リチウムは、いくつかの科学分野で応用されています。

化学: スルホニル含有化合物の調製における有機合成のビルディングブロックとして使用されます。

生物学: 生物学的分子と相互作用する能力により、生化学プローブとしての可能性が調査されています。

医学: 抗炎症作用や抗菌作用など、潜在的な治療効果が探求されています。

作用機序

ピラジン-2-スルフィン酸リチウムの作用機序には、さまざまな分子標的との相互作用が関与しています。スルフィン酸基は求核剤として作用し、生物学的分子を修飾する反応に関与できます。さらに、リチウムイオンは、イオンチャネルとシグナル伝達経路を調節することにより、細胞プロセスに影響を与える可能性があります。 この化合物の効果は、グリコーゲンシンターゼキナーゼ-3(GSK-3)とイノシトールモノホスファターゼ(IMPA)を含む経路を通じて媒介されており、これはリチウムの既知の標的です {_svg_1} .

類似の化合物:

- ピラジン-2-スルフィン酸ナトリウム

- ピラジン-2-スルフィン酸カリウム

- ベンゼンスルフィン酸ナトリウム

- トルエンスルフィン酸ナトリウム

比較: ピラジン-2-スルフィン酸リチウムは、リチウムイオンの存在により、ナトリウムおよびカリウムの対応物と比較して、明確な反応性と生物活性を示します。 ピラジン環は、官能基化のための追加の部位も提供し、合成化学における汎用性の高い化合物となっています .

類似化合物との比較

- Sodium pyrazine-2-sulfinate

- Potassium pyrazine-2-sulfinate

- Sodium benzenesulfinate

- Sodium toluenesulfinate

Comparison: Lithium pyrazine-2-sulfinate is unique due to the presence of the lithium ion, which imparts distinct reactivity and biological activity compared to its sodium and potassium counterparts. The pyrazine ring also provides additional sites for functionalization, making it a versatile compound in synthetic chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Lithium pyrazine-2-sulfinate, and what are the critical parameters influencing yield and purity?

- Methodological Answer : The synthesis typically involves sulfonation of pyrazine derivatives followed by lithiation. Critical parameters include reaction temperature (optimized between 0–25°C), stoichiometric control of sulfonating agents, and inert atmosphere conditions to prevent oxidation. Microwave-assisted synthesis (e.g., 50–100 W, 30–60 minutes) can enhance reaction efficiency and purity . Purification via recrystallization in anhydrous THF or diethyl ether is recommended. Yield optimization requires precise pH control during lithiation (target pH 8–10) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR in DMSO-d6 can confirm proton environments and carbon frameworks.

- X-ray Crystallography : Resolves molecular geometry and lithium coordination modes .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and identifies volatile byproducts (column: DB-5MS; carrier gas: helium) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects sulfinate (SO) stretching vibrations at 1040–1160 cm.

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction conditions for this compound synthesis under varying solvent systems?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to test solvent polarity (e.g., THF vs. DMF), temperature (0–50°C), and lithiation agents (e.g., LiH vs. LiOH). Monitor yield and purity via HPLC .

- Kinetic Studies : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation rates.

- Solvent Screening : Compare dielectric constants and coordination strengths; polar aprotic solvents like DMF may stabilize intermediates but risk side reactions .

Q. What strategies are recommended for resolving contradictions in spectroscopic data when confirming the structure of this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR shifts with computational simulations (DFT calculations at B3LYP/6-31G* level) .

- Crystallographic Refinement : If X-ray data conflicts with NMR, re-examine crystal packing effects or solvate formation .

- Controlled Degradation Studies : Heat samples to 150°C and analyze decomposition products via GC-MS to identify impurities affecting spectral clarity .

Data Analysis and Integrity

Q. How should researchers address discrepancies in thermal stability data for this compound across studies?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under identical atmospheres (N vs. air) and heating rates (5–10°C/min). Discrepancies often arise from hydrate vs. anhydrous forms .

- Dynamic Vapor Sorption (DVS) : Test hygroscopicity to determine if moisture uptake alters decomposition pathways.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or systemic measurement errors .

Experimental Design and Hypothesis Testing

Q. What frameworks are suitable for formulating hypothesis-driven research on this compound’s reactivity in coordination chemistry?

- Methodological Answer :

- PICO Framework : Define Population (coordination complexes), Intervention (ligand substitution), Comparison (other sulfinate ligands), and Outcome (stability constants) .

- FINER Criteria : Ensure hypotheses are Feasible (e.g., accessible ligands), Novel (unexplored metal centers), and Relevant (catalysis applications) .

- Control Experiments : Use inert ligands (e.g., pyrazine alone) to isolate sulfinate’s contribution to metal complex stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。